molecular formula C11H21NO2 B8520390 Methyl 5-(4-piperidyl)pentanoate

Methyl 5-(4-piperidyl)pentanoate

Cat. No.: B8520390
M. Wt: 199.29 g/mol
InChI Key: DSNOTBJUKIBYQN-UHFFFAOYSA-N
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Description

Methyl 5-(4-piperidyl)pentanoate is a methyl ester derivative featuring a pentanoate backbone substituted with a 4-piperidyl group. This compound is hypothesized to serve as a pharmaceutical intermediate due to the prevalence of piperidine derivatives in drug discovery, particularly for central nervous system (CNS) targets or receptor modulators . Its ester group confers hydrolytic sensitivity, while the piperidyl group may enhance solubility in polar solvents under acidic conditions.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 5-piperidin-4-ylpentanoate

InChI

InChI=1S/C11H21NO2/c1-14-11(13)5-3-2-4-10-6-8-12-9-7-10/h10,12H,2-9H2,1H3

InChI Key

DSNOTBJUKIBYQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 5-(4-piperidyl)pentanoate with analogous esters, focusing on structural features, physicochemical properties, and applications.

Compound Molecular Formula Key Substituent Molecular Weight (g/mol) Applications/Synthesis
This compound C₁₁H₂₁NO₂ 4-Piperidyl ~199.29 (estimated) Pharmaceutical intermediate (hypothesized)
Methyl 5-(3-hydroxyphenoxy)-pentanoate C₁₂H₁₆O₄ 3-Hydroxyphenoxy 236.26 Synthetic intermediate via Williamson reaction
Methyl 4-(3-hydroxyphenoxy)-butanoate C₁₁H₁₄O₄ 3-Hydroxyphenoxy 210.23 Similar synthesis, lower yield (43%)
Methyl pentanoate C₆H₁₂O₂ Simple aliphatic ester 116.16 Biofilter studies (oxygenated VOC removal)
Trimethylsilyl 5-(2-methoxyphenyl)pentanoate C₁₇H₂₈O₃Si Trimethylsilyl, 2-methoxyphenyl 332.49 Chemoinformatics applications (stability studies)
Methyl 5-(methylsulfinyl)pentanoate C₇H₁₄O₃S Methylsulfinyl 178.25 Reactive sulfoxide intermediate
Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate C₁₅H₁₈BrNO₂ Bromoindole 324.21 Halogenated indole derivatives (research use)

Key Comparisons

Structural Complexity and Reactivity this compound’s piperidyl group introduces basicity (pKa ~10–11 for piperidine derivatives) , unlike non-nitrogenated analogs like methyl pentanoate . Compared to Methyl 5-(3-hydroxyphenoxy)-pentanoate , the piperidyl group replaces the phenolic ether, reducing aromaticity but enhancing hydrogen-bonding capacity. The sulfinyl group in Methyl 5-(methylsulfinyl)pentanoate introduces chirality and oxidative reactivity, absent in the target compound.

Synthesis and Purification this compound may require amine-protection strategies during synthesis, similar to N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide . In contrast, phenoxy-substituted esters (e.g., compounds 17 and 18 in ) utilize Williamson ether synthesis without such protective steps. Purification methods (e.g., silica chromatography with hexanes/EtOAc ) are likely comparable across ester derivatives.

Simple esters like methyl pentanoate are used in biofiltration studies due to biodegradability , whereas sulfinyl or bromoindole derivatives may serve specialized synthetic roles.

Stability and Hydrolysis Methyl esters (e.g., methyl pentanoate ) hydrolyze faster than ethyl or trimethylsilyl analogs . The piperidyl group’s electron-donating effects may further modulate hydrolysis rates.

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